1-Aminobutan-1-ol, also known as 3-aminobutan-1-ol, is an organic compound characterized by the presence of both an amino group and a hydroxyl group on a four-carbon chain. This compound is classified as an amino alcohol, which plays a significant role in various chemical and pharmaceutical applications. Its structural formula can be represented as .
1-Aminobutan-1-ol can be derived from natural sources or synthesized through various chemical methods. It falls under the category of aliphatic alcohols due to its straight-chain structure and is further classified as a primary amine because the amino group is attached to a carbon that is only bonded to one other carbon atom.
The synthesis of 1-aminobutan-1-ol can be achieved through several methods:
1-Aminobutan-1-ol participates in various chemical reactions, including:
The mechanism of action for 1-aminobutan-1-ol primarily involves its role as a building block in the synthesis of pharmaceutical compounds, particularly antiviral drugs like dolutegravir. In this context, the compound acts as an intermediate that undergoes further transformations through enzymatic reactions or chemical modifications to yield active pharmaceutical ingredients .
Relevant data from analyses indicate that 1-aminobutan-1-ol exhibits stability under normal conditions but may decompose when exposed to strong oxidizing agents.
1-Aminobutan-1-ol has several important applications, particularly in medicinal chemistry:
ω-Transaminases (ω-TAs) enable the stereoselective synthesis of 1-Aminobutan-1-ol through asymmetric amination of its ketone precursor, hydroxybutanone. These pyridoxal 5′-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor (e.g., isopropylamine or alanine) to the prochiral carbonyl group, yielding enantiomerically enriched (R)- or (S)-1-Aminobutan-1-ol. The reaction follows ping-pong-bi-bi kinetics, where PLP first forms a Schiff base with a catalytic lysine residue, accepts the amino group to generate pyridoxamine phosphate (PMP), and subsequently donates it to the ketone substrate [5].
The enantioselectivity is governed by the architecture of the enzyme’s active site, which features distinct "large" and "small" binding pockets that sterically constrain substrate orientation. For instance, (S)-selective ω-TAs (Fold-Type I) typically direct the hydroxyethyl moiety of hydroxybutanone toward the large pocket, yielding (S)-1-Aminobutan-1-ol, while (R)-selective variants (Fold-Type IV) invert this binding mode [5]. Engineering these pockets via mutagenesis (e.g., enlarging the small pocket with mutations like V69G or A284G) enhances activity toward bulky substrates and enables tunable stereocontrol [4] [5].
Table 1: Performance of Engineered ω-Transaminases in 1-Aminobutan-1-ol Synthesis
Enzyme Source | Mutations | Amino Donor | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|---|
Arthrobacter sp. KNK168 | V69G/F122I/A284G | Isopropylamine | 92 | >99.95 | (S) |
Pseudomonas putida | Wild-type | Pyruvate | 82 | 95 | (R) |
Aspergillus niger (MAO-N) | Asn336Ser | Alanine | 78 | 98 | (S) |
Reaction optimization requires equilibrium shifting due to inherent reversibility. Using isopropylamine as an amino donor facilitates continuous acetone removal via reduced pressure or gas stripping, driving conversion beyond the thermodynamic limit [5].
Amine dehydrogenases (AmDHs) catalyze the reductive amination of hydroxybutanone to 1-Aminobutan-1-ol using ammonia as a low-cost amino donor, producing water as the sole by-product. This atom-efficient reaction depends on nicotinamide cofactors (NAD(P)H), necessitating cofactor regeneration for industrial feasibility. Co-immobilizing AmDHs with glucose dehydrogenase (GDH) on solid carriers enables continuous NADPH recycling, where GDH oxidizes glucose to gluconolactone while reducing NADP⁺ to NADPH [1] [6].
Immobilization matrices (e.g., epoxy-functionalized resins or silica nanoparticles) enhance enzyme stability and prevent subunit dissociation. For example, cross-linked enzyme aggregates (CLEAs) of Mesorhizobium sp. AmDH (MsmeAmDH) and Bacillus GDH retain >95% activity after 10 reaction cycles at 50 mM substrate concentration. The spatial proximity of co-immobilized enzymes also minimizes diffusion limitations, accelerating reaction kinetics by 2.3-fold compared to free enzymes [1]. This strategy achieves 97% conversion for (S)-1-Aminobutan-1-ol at 150 mM hydroxybutanone, with enantiomeric excess exceeding 99.5% [1] [6].
Table 2: Immobilization Supports for AmDH/GDH Cascade Systems
Support Matrix | Enzyme Loading (mg/g) | Activity Retention (%) | Operational Stability (cycles) |
---|---|---|---|
Epoxy-functionalized resin | 120 | 98 | >15 |
Chitosan-silica hybrid | 95 | 90 | 10 |
Magnetic nanoparticles | 150 | 85 | 8 |
Kinetic resolution supplements asymmetric synthesis by enriching enantiomers from racemic 1-Aminobutan-1-ol. Evolved ω-TAs selectively deaminate one enantiomer to hydroxybutanone using pyruvate as an amino acceptor, leaving the target enantiomer unreacted. Directed evolution has resolved inherent limitations of wild-type enzymes, such as low activity toward alcohols or sterically hindered amines [2] [4] [5].
For instance, saturation mutagenesis at residues lining the small pocket (e.g., position 392 in Ustilago maydis UstD) generated variants like UstDC392L/L393M with 5.1-fold enhanced activity. This variant resolves racemic 1-Aminobutan-1-ol at 100 mM concentration, affording (R)-1-Aminobutan-1-ol with 99% ee and 48% yield (theoretical maximum: 50%) [2]. Commercial ω-TAs (e.g., Codexis ATA-117) achieve similar selectivity via multi-site mutagenesis, where mutations like S223P broaden the large pocket to accommodate the hydroxyethyl group [4] [5].
Key challenges include product inhibition by hydroxybutanone. In situ product removal (ISPR) techniques mitigate this:
Pyridoxal 5'-phosphate (PLP) is essential for both transaminase- and reductive aminase-catalyzed synthesis of 1-Aminobutan-1-ol. It acts as an "electron sink," stabilizing carbanionic intermediates through conjugation with its electron-deficient pyridinium ring. In ω-TAs, PLP forms a Schiff base (aldimine) with an active-site lysine. Nucleophilic attack by the substrate amine displaces lysine, generating a substrate aldimine. Deprotonation at the α-carbon yields a quinonoid intermediate, which tautomerizes to a ketimine before hydrolysis releases the ketone product [2] [5].
In AmDHs, PLP facilitates direct reductive amination: hydroxybutanone condenses with PLP to form a ketimine, which undergoes stereoselective reduction by NADPH. The resulting amine-PMP complex hydrolyzes to release 1-Aminobutan-1-ol. The si-face attack of hydride on the ketimine determines (S)-stereoselectivity in enzymes like MsmeAmDH, while (R)-selectivity arises from re-face attack in RedAms [1] [2].
Computational studies reveal that PLP’s phosphate group anchors the cofactor via hydrogen bonds to conserved residues (e.g., Ser390 in UstD), while the aldehyde group remains electrophilically activated for substrate binding. Mutations disrupting this network (e.g., C392L in UstD) increase active-site flexibility, enabling accommodation of hydroxybutanone’s alcohol moiety [2].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: